5-(4-Isobutylphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-3-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core linked to a carbohydrazide moiety. Its structure includes:
- 5-(4-Isobutylphenyl) substitution: A bulky isobutyl group attached to a phenyl ring, enhancing hydrophobic interactions.
The molecule’s unique combination of isobutylphenyl and 2-methylindole groups distinguishes it from other derivatives. These features likely influence its bioavailability, target selectivity, and metabolic stability .
Properties
CAS No. |
303104-73-6 |
|---|---|
Molecular Formula |
C24H25N5O |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H25N5O/c1-15(2)12-17-8-10-18(11-9-17)22-13-23(28-27-22)24(30)29-25-14-20-16(3)26-21-7-5-4-6-19(20)21/h4-11,13-15,26H,12H2,1-3H3,(H,27,28)(H,29,30)/b25-14+ |
InChI Key |
PEFDHWLCGFBIPI-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)CC(C)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ISOBUTYL-PH)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the indole moiety: This step involves the condensation of the pyrazole derivative with an indole aldehyde under acidic or basic conditions.
Final modifications: Additional functional groups, such as the isobutyl and methylene groups, are introduced through various organic reactions like alkylation or acylation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Medicinal chemistry applications include the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-(4-ISOBUTYL-PH)N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
Impact of Substituents on Properties
Isobutylphenyl Group
- Hydrophobicity : Enhances membrane permeability and protein binding via van der Waals interactions.
- Steric Effects : May reduce metabolic degradation compared to smaller substituents (e.g., fluorine or methoxy) .
2-Methylindole Moiety
- Planarity and π-Stacking : The indole ring facilitates interactions with aromatic residues in enzyme active sites (e.g., kinases or receptors).
- Methyl Group : Improves metabolic stability by blocking oxidation sites .
Comparison with Fluorophenyl Derivatives
- Fluorine atoms in 3-(4-Fluorophenyl)-N'-(indol-3-ylmethylene)-pyrazole-5-carbohydrazide increase electronegativity, enhancing hydrogen bonding but reducing lipophilicity compared to the isobutylphenyl group .
Anticancer Potential
- The target compound’s isobutylphenyl group may enhance tumor cell uptake, similar to 5-(4-((4-Chlorobenzyl)oxy)phenyl)-...-carbohydrazide , which showed IC₅₀ values of 12–18 µM against MCF-7 cells .
- Indole-containing analogs (e.g., N'-(2-Hydroxybenzylidene)-5-(4-methylbenzyloxy)phenyl-...-carbohydrazide ) inhibit topoisomerase II, suggesting a shared mechanism .
Antimicrobial Activity
- Thiophene and chlorophenyl derivatives (e.g., 5-(5-Chlorothiophen-2-yl)-...-carbohydrazide ) exhibit broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL), while the target compound’s bulky substituents may limit bacterial penetration .
Solubility and Bioavailability
- Methoxy or hydroxy substitutions (e.g., N'-(4-Hydroxybenzylidene)-...-carbohydrazide ) improve aqueous solubility but reduce plasma half-life. The isobutylphenyl group likely prioritizes lipophilicity over solubility .
Biological Activity
5-(4-Isobutylphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The compound features a pyrazole ring, an indole moiety, and a hydrazone linkage, which are crucial for its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 362.4 g/mol. The presence of the isobutyl group is believed to enhance lipophilicity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent. Its structure may contribute to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Inflammation-related pathways may be modulated by this compound, suggesting its potential use in treating inflammatory diseases.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It might interact with specific receptors in cancer cells, altering signaling pathways that lead to apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound could induce oxidative stress in target cells, leading to cell death.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC values in the low micromolar range against various cancer cell lines, demonstrating potent anticancer activity .
- Antimicrobial Evaluation : Research highlighted in Pharmaceutical Biology indicated that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
